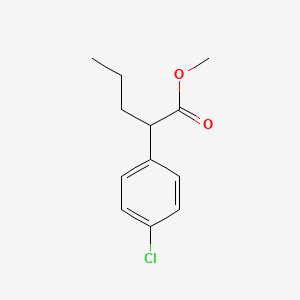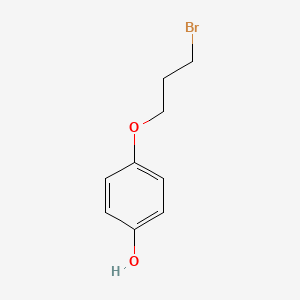
4-(3-溴丙氧基)苯酚
描述
Bromophenols are a class of compounds that have garnered significant interest due to their diverse range of properties and applications. The compound "4-(3-Bromopropoxy)phenol" falls within this category, and while it is not directly studied in the provided papers, related bromophenols and their derivatives have been extensively researched. These studies have explored various aspects of bromophenols, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of bromophenol derivatives often involves Schiff base reactions, where an aldehyde reacts with an amine. For instance, Schiff base monomers derived from 4-bromobenzaldehyde were synthesized through condensation reactions with aromatic aminophenols . Similarly, other research synthesized a Schiff base compound by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . These methods highlight the versatility of bromophenols in forming various complex structures through relatively straightforward synthetic routes.
Molecular Structure Analysis
The molecular structures of bromophenol derivatives have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, the crystal structure of a Schiff base compound was determined and compared with theoretical DFT calculations, confirming the molecule exists in the enol form and is stabilized by an intramolecular hydrogen bond . Another study used XRD and Hirshfeld surface analysis to examine the intermolecular contacts in a synthesized compound .
Chemical Reactions Analysis
Bromophenols undergo various chemical reactions, including oxidative polycondensation to form polyphenol derivatives , and electrophilic substitution reactions during chlorination processes . These reactions can significantly alter the properties of the compounds, leading to the formation of new materials with potential applications in different fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives have been extensively studied. These compounds exhibit a range of thermal, optical, electrochemical, and fluorescent properties. For instance, the thermal stability and optical band gaps of poly(iminophenol)s derived from bromophenols were investigated using techniques like TG-DTA, DSC, and UV-Vis measurements . The electrochemical properties were determined using cyclic voltammetry, and the photoluminescence properties were assessed in various solvents . Additionally, the transformation of bromophenols during aqueous chlorination revealed insights into their environmental fate and reaction mechanisms .
科学研究应用
水处理中的氧化
4-(3-溴丙氧基)苯酚作为溴酚的一种,与水处理相关。对 2,4-二溴苯酚 (2,4-DBP) 等溴酚的研究表明,它们在涉及紫外线/过硫酸盐和紫外线/过氧化氢的水处理过程中具有显着的反应性。这些过程导致形成潜在有害的溴酸盐和溴化聚合产物,突出了了解此类处理中溴酚反应性的重要性 (罗等人,2019).
化学性质和反应
对取代酚的 O-H 键解离能的研究,其中包括 4-(3-溴丙氧基)苯酚之类的化合物,提供了对其化学性质和反应性的见解。该信息对于了解这些化合物如何在各种生物和工业应用中表现出抗氧化剂和有机反应中间体等行为至关重要 (钱德拉和内丸,2002).
环境监测和影响
溴酚,包括类似于 4-(3-溴丙氧基)苯酚的变体,在环境监测中也很重要。研究已经检查了溴酚(如溴苯腈)在环境中的存在和影响,特别是它们在空气和降水中的时间趋势。这项研究对于了解这些化合物对农业和自然环境的影响和分布至关重要 (罗恩等人,1999).
内分泌干扰研究
已经研究了溴化酚,包括与 4-(3-溴丙氧基)苯酚在结构上相关的溴化酚的内分泌干扰潜力。已经评估了各种溴化化合物的雌激素效力,揭示了对雌激素受体活性的显着影响。这些发现对了解与接触此类化合物相关的潜在健康风险有影响 (梅尔茨等人,2001).
水处理中的反应机理
对溴酚的进一步研究集中于它们在氯化(一种常见的水处理工艺)过程中的转化。这些研究探讨了氯化过程中 2,4-二溴苯酚等化合物的反应机理和动力学,这与了解类似化合物(如 4-(3-溴丙氧基)苯酚)在类似条件下可能如何反应有关 (项等人,2020).
作用机制
Target of Action
It is known that phenolic compounds, such as 4-(3-bromopropoxy)phenol, can interact with proteins, altering their structure and properties .
Mode of Action
Phenolic compounds, including 4-(3-Bromopropoxy)phenol, can form complexes with proteins via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .
Biochemical Pathways
The biosynthesis of phenolic compounds like 4-(3-Bromopropoxy)phenol is characteristic of all plant cells and is carried out with the participation of the shikimate and acetate-malonate pathways . In this case, polyphenols of various structures are formed, such as phenylpropanoids, flavonoids, and various oligomeric and polymeric compounds of phenolic nature .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds begins in the oral cavity via metabolism reactions . In food transformation, mechanical action, i.e., mastication, plays a significant role in the disruption of the food components which releases the compounds .
Result of Action
Phenolic compounds are known to exert several anti-cancer mechanisms, such as the induction of apoptosis, autophagy, cell cycle arrest at different stages, and the inhibition of telomerase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Bromopropoxy)phenol. For instance, it is known that phenolic compounds are likely to be mobile in the environment due to their water solubility . The product is water-soluble and may spread in water systems .
属性
IUPAC Name |
4-(3-bromopropoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPIVEYAEOWQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498332 | |
| Record name | 4-(3-Bromopropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68065-11-2 | |
| Record name | 4-(3-Bromopropoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



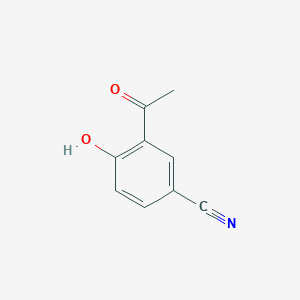
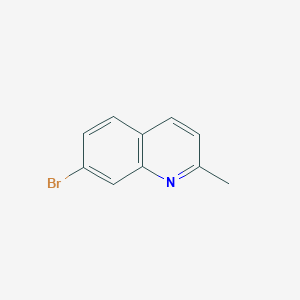
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)


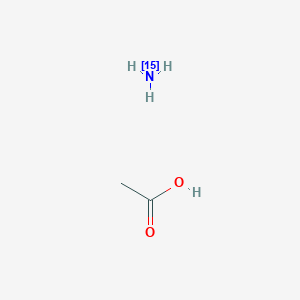
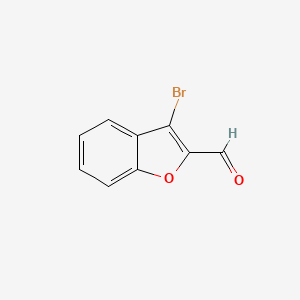
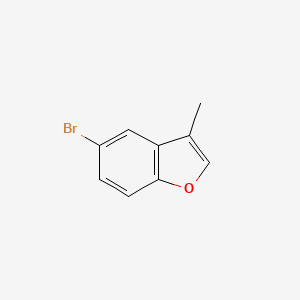
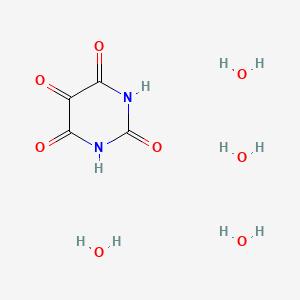
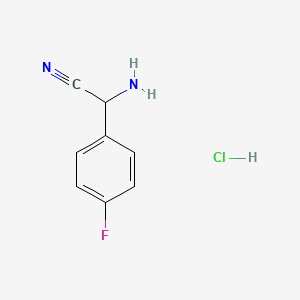
![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)
